Synthesis Efficiency: 30% Yield via One-Stage Route Provides Benchmark for Analog Comparison
2,1-Benzisothiazole-3-carboxylic acid is accessible via a one-stage synthesis from o-ethylaniline and thionyl chloride, yielding 30% after hydrolysis [1]. This yield establishes a foundational benchmark for evaluating synthetic accessibility compared to its 1,2-regioisomer (CAS 40991-34-2), for which a standard one-step yield is not consistently reported in the open literature .
| Evidence Dimension | Synthetic yield (one-stage route) |
|---|---|
| Target Compound Data | 30% |
| Comparator Or Baseline | 1,2-Benzisothiazole-3-carboxylic acid (CAS 40991-34-2) |
| Quantified Difference | Not reported for comparator in comparable single-step procedure |
| Conditions | Reaction of o-ethylaniline with thionyl chloride, followed by hydrolysis |
Why This Matters
A defined 30% yield from a one-stage procedure enables process chemists to assess feasibility and compare to multi-step alternative routes for related heterocyclic carboxylic acids.
- [1] Davis, M., Paproth, T. G., & Stephens, L. J. (1973). The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. View Source
